![molecular formula C7H11N3O B13109642 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one](/img/structure/B13109642.png)
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one
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Overview
Description
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminomethyl group at the 5-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridazine with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 5-position. The reaction is typically carried out in an aqueous medium under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridazines.
Scientific Research Applications
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: Another heterocyclic compound with aminomethyl groups, used in polymer synthesis.
2,6-Dihydroxynaphthalene derivatives: Compounds with similar functional groups, used in biochemical studies and materials science.
Uniqueness
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an ethyl group on the pyridazine ring makes it a versatile scaffold for various applications.
Biological Activity
5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with an attached carbonyl group. The presence of an amino group at the 5-position and an ethyl group at the 2-position contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, leading to potential applications in cancer treatment .
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies revealed that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression . The structure-activity relationship (SAR) studies suggest that modifications to the amino and ethyl groups can enhance potency.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Antimicrobial Efficacy
A study conducted by Asif et al. (2017) explored various pyridazinone derivatives for their antimicrobial activity. The results indicated that this compound exhibited notable inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In a recent investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives, including this compound. The compound demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
Data Tables
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(aminomethyl)-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-2-10-7(11)3-6(4-8)5-9-10/h3,5H,2,4,8H2,1H3 |
InChI Key |
QPDYTHXCWJSRIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)CN |
Origin of Product |
United States |
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